molecular formula C6H8N2O4 B7963023 Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate

Cat. No.: B7963023
M. Wt: 172.14 g/mol
InChI Key: HXGWPYNDDQRLRA-UHFFFAOYSA-N
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Description

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate is unique due to its specific chemical structure and properties, which make it suitable for various applications in scientific research. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 6-oxo-1H-pyridazine-3-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.H2O/c1-11-6(10)4-2-3-5(9)8-7-4;/h2-3H,1H3,(H,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGWPYNDDQRLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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